

HPLC method for Oxypertine quantification in plasma

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Compound of Interest

Compound Name: Oxypertine

Cat. No.: B1678116

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Application Note:

A Robust HPLC-UV Method for the Quantification of **Oxypertine** in Human Plasma

AN-001

Abstract

This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of **Oxypertine** in human plasma. The method utilizes a simple protein precipitation technique for sample preparation, followed by chromatographic separation on a C18 column with UV detection. The described method is validated according to established bioanalytical guidelines and is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Oxypertine is an antipsychotic drug used in the management of schizophrenia. Monitoring its concentration in plasma is crucial for optimizing therapy, ensuring patient compliance, and conducting pharmacokinetic studies. This document provides a detailed protocol for a validated HPLC method to accurately quantify **Oxypertine** in human plasma, a critical step in both preclinical and clinical drug development.^[1]

Experimental

Instrumentation and Reagents

- HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
- Chromatography Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate, Orthophosphoric acid, and Ultrapure water.
- Standards: **Oxypertine** reference standard and a suitable internal standard (IS), such as a structurally similar compound not co-administered with **Oxypertine**.

Chromatographic Conditions

The separation and quantification are achieved using the conditions outlined in Table 1.

Parameter	Condition
Column	C18 (4.6 x 150 mm, 5 µm)
Mobile Phase	Acetonitrile : 25mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	20 µL
Detector Wavelength	245 nm
Internal Standard (IS)	(Select a suitable IS, e.g., a related antipsychotic)
Run Time	10 minutes

Table 1: HPLC Chromatographic Conditions

Protocols

Preparation of Solutions

- Phosphate Buffer (25mM, pH 3.0): Dissolve 3.4 g of Potassium Dihydrogen Phosphate in 1 L of ultrapure water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.
- Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of **Oxypertine** and the Internal Standard in 10 mL of methanol to prepare individual stock solutions.
- Working Standard Solutions: Prepare serial dilutions of the **Oxypertine** stock solution with a 50:50 mixture of methanol and water to create calibration curve (CC) standards.
- Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., LLOQ QC, Low QC, Mid QC, High QC) from a separate stock solution.

Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a straightforward and effective technique for extracting analytes from plasma.^{[2][3]}

- Aliquot: Transfer 200 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Spike IS: Add 20 µL of the internal standard working solution to all tubes except the blank.
- Precipitate: Add 600 µL of acetonitrile (pre-chilled to -20°C) to each tube.
- Vortex: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
- Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
- Transfer: Carefully transfer the supernatant to a clean tube or an HPLC vial.
- Inject: Inject 20 µL of the supernatant into the HPLC system for analysis.

Method Validation

The method was validated according to international guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, and stability.^{[4][5][6]}

Results and Data

Selectivity

The method demonstrated excellent selectivity. No significant interfering peaks from endogenous plasma components were observed at the retention times of **Oxypertine** and the internal standard.

Linearity and Range

The calibration curve was linear over the concentration range of 10 to 1000 ng/mL. The coefficient of determination (r^2) was consistently >0.995 .

Parameter	Result
Concentration Range (ng/mL)	10 - 1000
Regression Equation	$y = mx + c$
Correlation Coefficient (r^2)	> 0.995
Lower Limit of Quantification (LLOQ)	10 ng/mL

Table 2: Linearity and Range of the Method

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated using QC samples at four concentration levels. The results, summarized in Table 3, are within the acceptable limits (Precision $\leq 15\%$ RSD, Accuracy within $\pm 15\%$).^[7]

QC Level	Conc. (ng/mL)	Intra-day Precision (%RSD)	Intra-day Accuracy (%Bias)	Inter-day Precision (%RSD)	Inter-day Accuracy (%Bias)
LLOQ QC	10	8.5	4.2	11.2	6.8
Low QC	30	6.1	2.5	7.8	3.1
Mid QC	300	4.3	-1.8	5.5	-0.9
High QC	800	3.9	-3.1	4.8	-2.4

Table 3: Summary of Precision and Accuracy Data

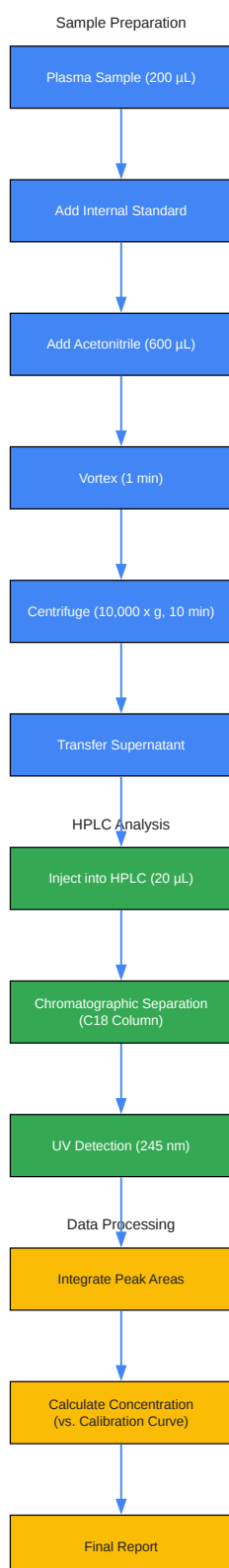
Recovery

The extraction recovery of **Oxypertine** from human plasma was determined by comparing the peak areas of extracted samples to those of unextracted standards.

QC Level	Concentration (ng/mL)	Mean Extraction Recovery (%)
Low QC	30	91.5
Mid QC	300	94.2
High QC	800	93.1

Table 4: Extraction Recovery of **Oxypertine**

Visualized Workflows



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Caption: Experimental workflow from plasma sample preparation to final data reporting.

Caption: Logical relationships of key bioanalytical method validation parameters.

Conclusion

The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of **Oxypertine** in human plasma. The straightforward protein precipitation sample preparation makes it suitable for high-throughput analysis. This validated method can be reliably applied for pharmacokinetic and therapeutic drug monitoring studies of **Oxypertine**.

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